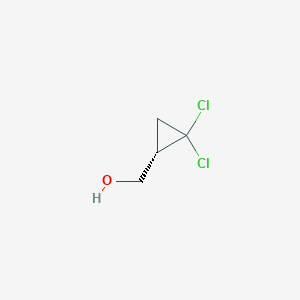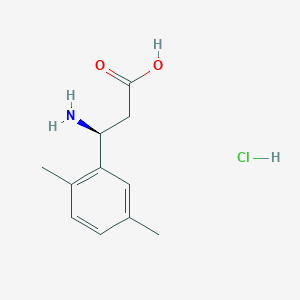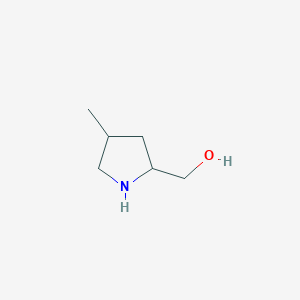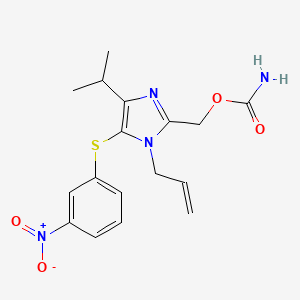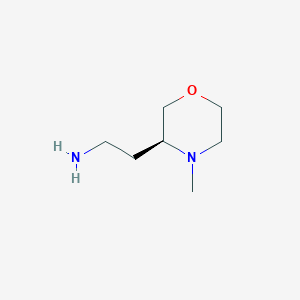
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction proceeds through nucleophilic addition and subsequent cyclization to form the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction can lead to fully saturated naphthyridine rings.
Applications De Recherche Scientifique
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar heterocyclic features.
1,8-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.
Uniqueness
3-Methyl-1-tosyl-1,2,3,4-tetrahydro-2,4-methano-1,5-naphthyridine-6-carbonitrile is unique due to its tosyl group and the specific arrangement of its nitrogen atoms
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
10-methyl-8-(4-methylphenyl)sulfonyl-3,8-diazatricyclo[7.1.1.02,7]undeca-2(7),3,5-triene-4-carbonitrile |
InChI |
InChI=1S/C18H17N3O2S/c1-11-3-6-14(7-4-11)24(22,23)21-16-8-5-13(10-19)20-18(16)15-9-17(21)12(15)2/h3-8,12,15,17H,9H2,1-2H3 |
Clé InChI |
MMELPMQCGUFFNW-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC1N(C3=C2N=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


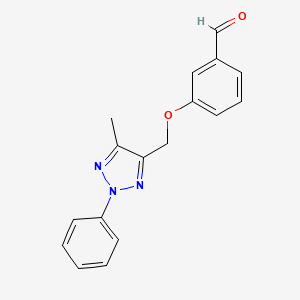
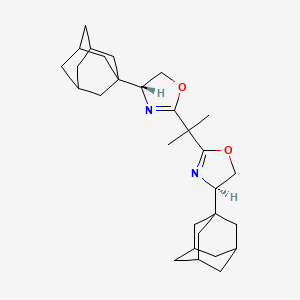
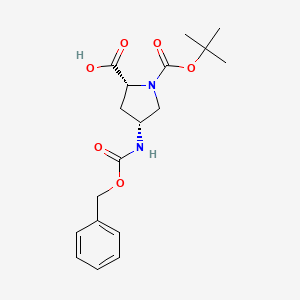


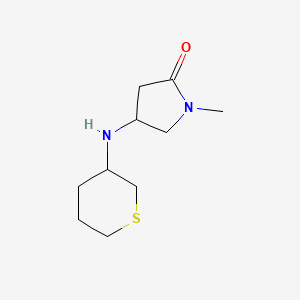

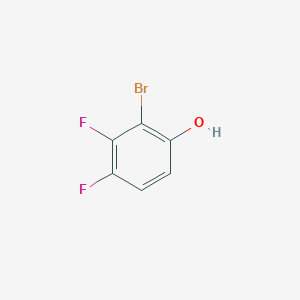
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
